molecular formula C17H13NO2 B7813661 1-Phenacylindole-3-carbaldehyde

1-Phenacylindole-3-carbaldehyde

Cat. No.: B7813661
M. Wt: 263.29 g/mol
InChI Key: HJVAYUYPNYYOBZ-UHFFFAOYSA-N
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Description

1-Phenacylindole-3-carbaldehyde is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound features a phenacyl group attached to the indole ring at the 1-position and a carbaldehyde group at the 3-position. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenacylindole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of indole with phenacyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

1-Phenacylindole-3-carbaldehyde undergoes various types of chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, reflux conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.

  • Substitution: Nitric acid, bromine, room temperature.

Major Products Formed:

  • Oxidation: 1-Phenacylindole-3-carboxylic acid.

  • Reduction: 1-Phenacylindole-3-ol.

  • Substitution: Nitro- or halogen-substituted this compound.

Scientific Research Applications

1-Phenacylindole-3-carbaldehyde has various scientific research applications, including:

  • Chemistry: It serves as a precursor for the synthesis of more complex molecules and active pharmaceutical ingredients.

  • Biology: Indole derivatives are known for their biological activities, and this compound can be used to study these effects.

  • Medicine: The compound and its derivatives have potential therapeutic applications in treating diseases such as cancer, infections, and inflammation.

  • Industry: It is used in the development of new drugs and chemical products.

Mechanism of Action

The mechanism by which 1-Phenacylindole-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses such as inhibition of cell growth or modulation of immune responses. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

1-Phenacylindole-3-carbaldehyde is compared with other similar compounds, highlighting its uniqueness:

  • 1H-Indole-3-carbaldehyde: Similar structure but lacks the phenacyl group.

  • Indole-3-carboxaldehyde: Similar indole core but different functional group at the 3-position.

  • Phenacylindole-2-carbaldehyde: Similar phenacyl group but different position on the indole ring.

These compounds share the indole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-phenacylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-12-14-10-18(16-9-5-4-8-15(14)16)11-17(20)13-6-2-1-3-7-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVAYUYPNYYOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229412
Record name 1-(2-Oxo-2-phenylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171734-90-0
Record name 1-(2-Oxo-2-phenylethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171734-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Oxo-2-phenylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The same procedures used in Example 1 were repeated except for using 2.88 g of bromoacetophenone and 2.00 g of indole-3-carbaldehyde as a starting material to give 2.06 g of 1-phenacylindole-3-carbaldehyde as pale yellow crystals. The yield thereof was found to be 57%.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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